Bienvenue dans la boutique en ligne BenchChem!

10-Hydroxyamitriptyline

Neuropharmacology Transporter inhibition Metabolite pharmacology

As Amitriptyline EP Impurity F (CAS 1159-82-6), this certified reference material is mandatory for pharmacopeial compliance in ANDA/DMF impurity profiling. It exhibits a distinct pharmacological profile with preferential noradrenaline reuptake inhibition and reduced anticholinergic activity compared to parent amitriptyline, making generic substitution scientifically unsound. Essential for validated LC-MS/MS methods (0.5 ng/mL LLOQ) and CYP2D6/CYP2C19 polymorphism studies. Supplied with full CoA and traceability to USP/EP standards.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
Cat. No. B1197387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxyamitriptyline
Synonyms10-hydroxyamitriptyline
10-hydroxyamitriptyline, (E)-isomer
10-hydroxyamitriptyline, (Z)-isome
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
InChIInChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3
InChIKeyGHWBJXOKAFHZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxyamitriptyline: A Key Amitriptyline Metabolite and Pharmacopeial Reference Standard for Analytical and Clinical Research


10-Hydroxyamitriptyline is a major hydroxylated metabolite of the tricyclic antidepressant amitriptyline, formed primarily via hepatic cytochrome P450 enzymes including CYP2D6 [1]. The compound exists as two geometric isomers, E- and Z-10-hydroxyamitriptyline, both of which are pharmacologically active and circulate in human plasma following amitriptyline administration [2]. As a critical reference standard, 10-hydroxyamitriptyline is designated as Amitriptyline EP Impurity F under European Pharmacopoeia monographs and is routinely used in therapeutic drug monitoring, pharmacokinetic studies, and analytical method validation .

Why 10-Hydroxyamitriptyline Cannot Be Substituted with Amitriptyline, Nortriptyline, or Other In-Class Metabolites


Generic substitution among amitriptyline-related compounds is scientifically unsound because 10-hydroxyamitriptyline exhibits a distinct pharmacological profile and analytical identity that diverges quantitatively from both its parent compound and other metabolites. Unlike amitriptyline, which inhibits serotonin and noradrenaline uptake with roughly equal potency, 10-hydroxyamitriptyline displays a nortriptyline-like selectivity profile with preferential noradrenaline reuptake inhibition [1]. More critically, 10-hydroxyamitriptyline demonstrates substantially reduced anticholinergic activity compared to both amitriptyline and nortriptyline, with measured differences in guinea-pig ileum assays that directly impact tolerability interpretations [1]. From an analytical perspective, 10-hydroxyamitriptyline is the specific analyte required for regulatory compliance in impurity profiling under EP monograph specifications for Amitriptyline Impurity F, and substitution with nortriptyline or other metabolites fails to meet pharmacopeial traceability requirements .

Quantitative Differentiation of 10-Hydroxyamitriptyline Against Closest Analogs: Procurement-Relevant Comparative Data


Noradrenaline Uptake Inhibition: 10-Hydroxyamitriptyline vs. Amitriptyline vs. Nortriptyline

In direct comparative in vitro assays, 10-hydroxylated metabolites (both cis and trans isomers) demonstrated equipotent noradrenaline uptake inhibition relative to the parent drug amitriptyline, while exhibiting a nortriptyline-like selectivity profile distinct from amitriptyline's balanced inhibition [1]. Specifically, 10-hydroxyamitriptyline inhibits noradrenaline uptake preferentially over serotonin uptake, in contrast to amitriptyline which inhibits both transporters equally [1].

Neuropharmacology Transporter inhibition Metabolite pharmacology

Anticholinergic Activity Reduction: 10-Hydroxyamitriptyline vs. Amitriptyline and Nortriptyline

A direct comparative assessment in guinea-pig ileum in vitro demonstrated that 10-hydroxyamitriptyline (both cis and trans isomers) exhibits significantly reduced anticholinergic activity compared to both the parent drug amitriptyline and the primary demethylated metabolite nortriptyline [1].

Anticholinergic activity Side-effect profiling In vitro pharmacology

Differential Clinical Outcome Prediction by Isomer: Z-10-Hydroxyamitriptyline vs. E-10-Hydroxyamitriptyline

In a clinical study of 49 depressed inpatients, discriminant analysis of plasma concentrations at two weeks post-initiation revealed that increasing plasma levels of the cis-isomer (Z-10-hydroxyamitriptyline) predicted better clinical outcome, whereas increasing plasma levels of the trans-isomer (E-10-hydroxyamitriptyline) predicted poor clinical outcome [1]. This isomer-specific differentiation is unique among amitriptyline metabolites and cannot be extrapolated from total amitriptyline or nortriptyline concentrations.

Therapeutic drug monitoring Clinical outcome prediction Isomer pharmacology

Plasma Exposure Comparison: 10-Hydroxyamitriptyline vs. Amitriptyline at Steady-State

In 12 subjects receiving chronic amitriptyline therapy (50 mg three times daily for an average of 32 ± 5 days), steady-state plasma concentrations of unconjugated 10-hydroxyamitriptyline were 12 ± 5 ng/mL, compared to 81 ± 40 ng/mL for amitriptyline and 71 ± 57 ng/mL for nortriptyline [1]. The conjugated form of 10-hydroxyamitriptyline reached substantially higher levels at 91 ± 30 ng/mL, indicating extensive glucuronidation [1].

Pharmacokinetics Steady-state concentration Therapeutic drug monitoring

Analytical Method Sensitivity: 10-Hydroxyamitriptyline LLOQ vs. Amitriptyline and Nortriptyline

A validated LC-MS/MS method for simultaneous quantification of amitriptyline, nortriptyline, and their hydroxylated metabolites in human serum achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for 10-hydroxyamitriptyline (both E- and Z- isomers), equivalent to the LLOQ for amitriptyline and nortriptyline [1]. The method achieved chromatographic separation of E-10-hydroxyamitriptyline at 1.21 min and Z-10-hydroxyamitriptyline at 1.66 min on an ACE C18 column with a total run time of 6 min [1].

LC-MS/MS Method validation Quantification limit

Regulatory Identity: 10-Hydroxyamitriptyline as EP Impurity F vs. Other Amitriptyline Impurities

10-Hydroxyamitriptyline is officially designated as Amitriptyline EP Impurity F in the European Pharmacopoeia monograph for amitriptyline hydrochloride . This compound is supplied as a fully characterized reference standard with Certificates of Analysis (CoA) compliant with regulatory guidelines, enabling traceability against USP or EP pharmacopeial standards for ANDA and DMF submissions . This regulatory designation is distinct from other amitriptyline impurities such as EP Impurity D (CAS 1159-03-1) and EP Impurity E (CAS 26360-49-6) .

Pharmaceutical analysis Impurity profiling Pharmacopeial compliance

Procurement-Driven Application Scenarios for 10-Hydroxyamitriptyline Reference Standards


Therapeutic Drug Monitoring (TDM) Method Development and Validation

10-Hydroxyamitriptyline reference standards are essential for developing and validating LC-MS/MS methods that simultaneously quantify amitriptyline, nortriptyline, and hydroxylated metabolites in human serum or plasma. As demonstrated by the validated method achieving 0.5 ng/mL LLOQ with baseline separation of E- and Z- isomers within a 6-minute run time, the certified reference standard enables robust method validation with r² > 0.999 across the 0.5-400 ng/mL concentration range [1]. The differential clinical predictive value of Z- vs. E- isomers further necessitates isomer-specific reference materials for TDM studies investigating clinical outcome correlations [2].

Pharmaceutical Impurity Profiling for ANDA and DMF Submissions

As Amitriptyline EP Impurity F, 10-hydroxyamitriptyline reference standards are mandatory for pharmaceutical manufacturers conducting impurity profiling for ANDA and DMF regulatory submissions. These standards are supplied with comprehensive Certificates of Analysis (CoA) and full characterization data compliant with regulatory guidelines, and can be traced against USP or EP pharmacopeial standards [1]. The distinct CAS number 1159-82-6 and EP monograph designation ensure that analytical methods meet pharmacopeial specificity requirements for detecting and quantifying this hydroxylated metabolite-derived impurity in amitriptyline drug substance and drug product [2].

CYP2D6 and CYP2C19 Pharmacogenomic and Drug-Drug Interaction Studies

10-Hydroxyamitriptyline reference standards are critical for in vitro and in vivo studies investigating the impact of CYP2D6 and CYP2C19 genetic polymorphisms on amitriptyline metabolism. The formation of (-)-E-10-hydroxyamitriptyline shows a negative correlation with dextromethorphan metabolic ratio (a CYP2D6 probe), confirming CYP2D6-dependent hydroxylation [1]. Additionally, subjects homozygous for mutated CYP2C19 alleles exhibit shunting toward hydroxylation pathways with total hydroxylated metabolites (EHAT + ZHAT) reaching 17.8 ± 8.9 ng/mL/mg/kg vs. 9.5 ± 5.8 in wild-type subjects [2], requiring accurate quantification of 10-hydroxyamitriptyline to interpret metabolic compensation mechanisms.

Preclinical Pharmacological Studies of Tricyclic Antidepressant Metabolites

For preclinical investigations of tricyclic antidepressant pharmacology, 10-hydroxyamitriptyline reference standards enable researchers to differentiate metabolite-specific contributions to therapeutic effects and side-effect profiles. Direct comparative data show that 10-hydroxyamitriptyline is equipotent to amitriptyline in noradrenaline uptake inhibition (mouse atria in vitro) while exhibiting significantly reduced anticholinergic activity (guinea-pig ileum in vitro) compared to both amitriptyline and nortriptyline [1]. This differential pharmacology cannot be inferred from parent compound data and requires authentic reference standards for accurate concentration-response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Hydroxyamitriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.